

"chemical structure and bonding in 2-Hydroxy-3-butynoic acid"

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Compound of Interest

Compound Name: 2-Hydroxy-3-butynoic acid

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An In-depth Technical Guide to the Chemical Structure and Bonding of **2-Hydroxy-3-butynoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure, bonding, and potential physicochemical properties of **2-hydroxy-3-butynoic acid**. As a molecule incorporating a terminal alkyne, a hydroxyl group, and a carboxylic acid, it represents a versatile building block with potential applications in medicinal chemistry and materials science. This document synthesizes fundamental chemical principles with predictive methodologies to offer a comprehensive profile of this intriguing molecule.

Molecular Structure and Bonding

2-Hydroxy-3-butynoic acid ($C_4H_4O_3$) is a chiral molecule featuring a four-carbon backbone.^[1] Its structure is characterized by the presence of three key functional groups: a carboxylic acid at C1, a hydroxyl group at C2, and a terminal alkyne at C3-C4. The IUPAC name for this compound is 2-hydroxybut-3-yneic acid.^[1]

The hybridization of the carbon atoms dictates the molecule's geometry. The C1 and C2 carbons are sp^2 and sp^3 hybridized, respectively, leading to a trigonal planar geometry around C1 and a tetrahedral arrangement around C2. The C3 and C4 carbons of the alkyne group are sp hybridized, resulting in a linear C-C≡C-H arrangement with bond angles of approximately 180°.

A visual representation of the molecular structure is provided below:

Caption: 2D representation of **2-Hydroxy-3-butynoic acid**'s structure.

Predicted Bond Parameters

While experimental crystallographic data for **2-hydroxy-3-butynoic acid** is not readily available, we can predict its bond lengths and angles based on typical values for similar functional groups. These predictions are derived from computational chemistry studies and experimental data of related molecules.

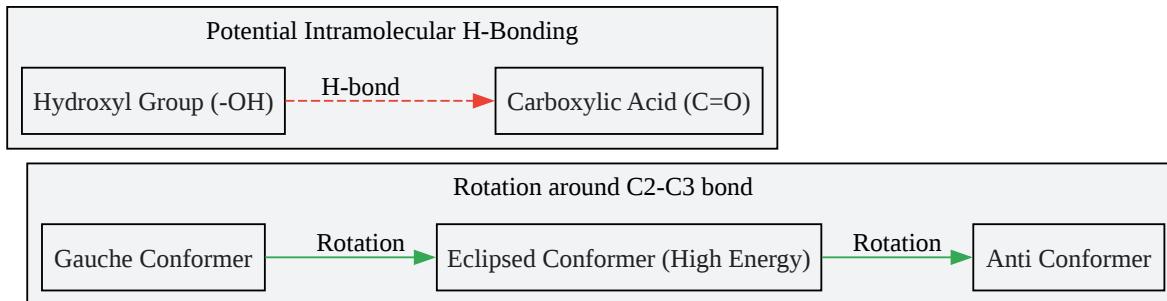
Bond	Hybridization	Predicted Bond Length (Å)	Predicted Bond Angle (°)	Angle Atoms
C1=O1	sp ² -sp ²	~1.20	~120	O1=C1-O2
C1-O2	sp ² -sp ²	~1.36	~120	O1=C1-C2
C1-C2	sp ² -sp ³	~1.51	~109.5	O2-C1-C2
C2-O3	sp ³ -sp ²	~1.43	~109.5	C1-C2-O3
C2-H	sp ³ -s	~1.09	~109.5	C1-C2-H
C2-C3	sp ³ -sp	~1.47	~109.5	O3-C2-C3
C3≡C4	sp-sp	~1.21	~180	C2-C3≡C4
C4-H	sp-s	~1.06	~180	C3≡C4-H

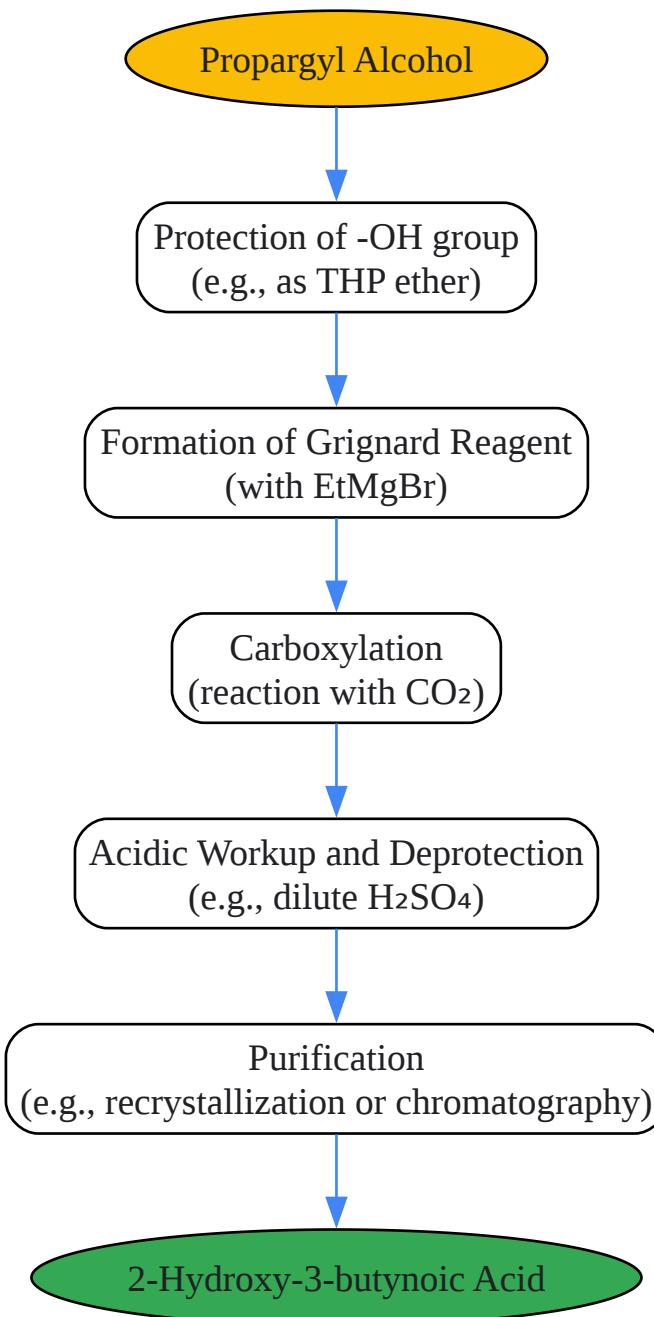
Conformational Analysis

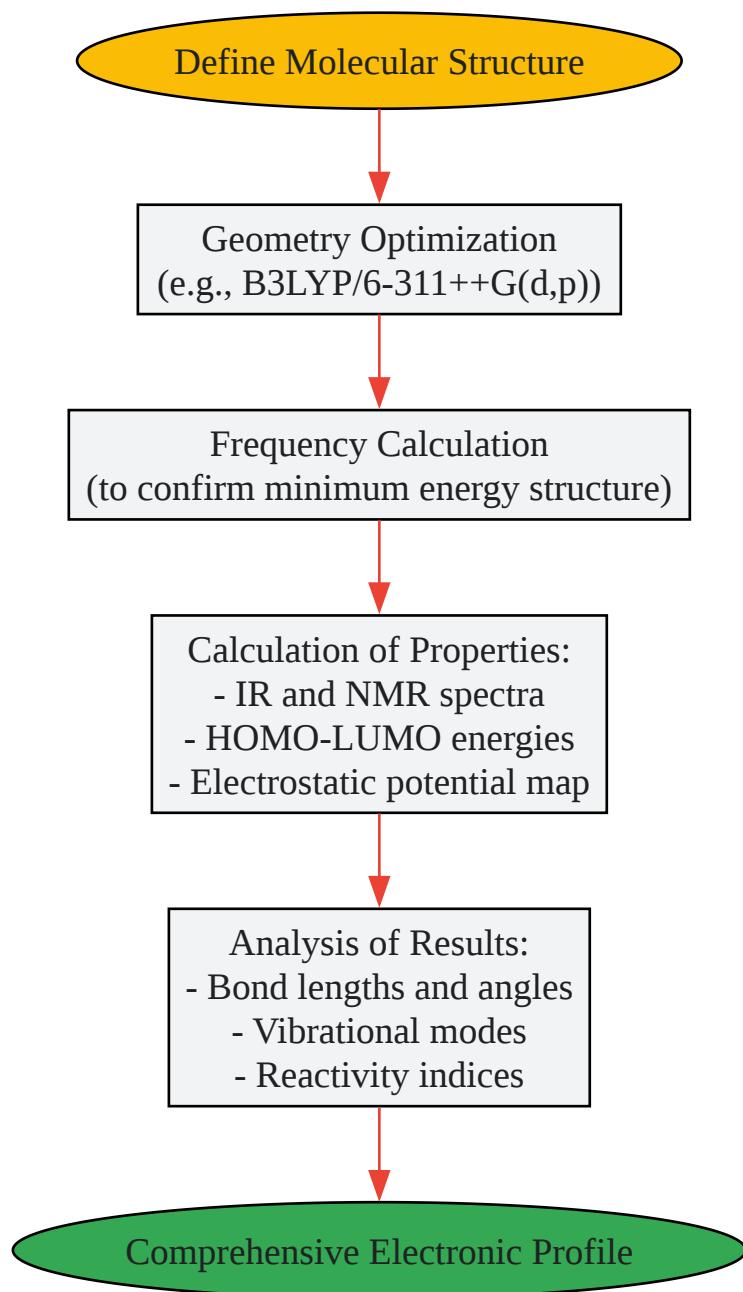
The primary source of conformational flexibility in **2-hydroxy-3-butynoic acid** is the rotation around the C2-C3 single bond. A conformational analysis helps in understanding the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets. The study of different 3D arrangements a molecule can adopt through rotation around single bonds is known as conformational analysis.[\[2\]](#)

The stability of different conformers is influenced by torsional strain and steric interactions.[\[2\]](#) Additionally, the potential for intramolecular hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid can significantly influence the conformational landscape.

Below is a diagram illustrating the key rotational freedom leading to different conformers.







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